[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid
Description
Systematic Nomenclature and Molecular Identification
(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid (CAS: 82514-68-9) is a heterocyclic carboxylic acid derivative with the molecular formula C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol . Its IUPAC name derives from the substitution pattern on the thiazole ring: the 4-methyl group, the 2-amino substituent, and the oxoacetic acid side chain. The structural hierarchy is as follows:
- Core structure : 1,3-thiazole (a five-membered ring with sulfur at position 1 and nitrogen at position 3).
- Substituents :
- Methyl group at position 4.
- Amino group at position 2.
- Oxoacetic acid (-N-C(=O)-COOH) side chain.
The SMILES notation (O=C(O)C(NC1=NC(C)=CS1)=O) and InChIKey (SUGCYSKUDKOKDX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Synonyms include 2-((4-Methylthiazol-2-yl)amino)-2-oxoacetic acid and Acetic acid, 2-[(4-methyl-2-thiazolyl)amino]-2-oxo-, reflecting its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| Density (predicted) | 1.603 ± 0.06 g/cm³ |
| Boiling Point | Not reported |
| Melting Point | Not experimentally determined |
| pKa (predicted) | -0.88 ± 0.20 |
Historical Context of Thiazole-Based Compound Discovery
Thiazole chemistry originated in 1887 with Hantzsch and Weber’s synthesis of thiazole derivatives. Their work on Rhodanacetone (thiocyanoacetone) revealed the thiazole ring’s stability and reactivity, laying the groundwork for later derivatives. The Cook–Heilbron synthesis (1947) enabled efficient 5-aminothiazole production, critical for pharmaceuticals.
(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid emerged from advancements in functionalizing thiazoles with carboxylic acid groups. Early methods involved oxidizing halomethylthiazoles (e.g., 4-chloromethylthiazole) to hydroxymethyl intermediates, followed by nitric acid oxidation. Modern synthetic routes leverage regioselective substitutions and coupling reactions, as seen in patents for thiazole-based drug intermediates.
Position Within Heterocyclic Carboxylic Acid Classifications
This compound belongs to two overlapping classes:
Thiazole Derivatives :
Heterocyclic Carboxylic Acids :
Functional Comparisons :
| Compound | Key Features |
|---|---|
| Thiazole-5-carboxylic acid | Lacks amino group; used in coordination chemistry and metal-ion sensors. |
| 4-Methyl-5-thiazoleacetic acid | Methyl at C4, acetic acid at C5; involved in microbial metabolism (e.g., Phycomyces). |
| (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid | Amino and oxo groups enable peptide mimicry and enzyme inhibition. |
Its structural complexity positions it as a scaffold in peptidomimetics and kinase inhibitors, leveraging both heterocyclic and carboxylic acid functionalities.
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-12-6(7-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBULHVAUUGXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
- Solvent System : Ethanol or aqueous ethanol (50–80% v/v) is typically employed due to its ability to dissolve both reactants while facilitating proton transfer.
- Temperature : The reaction is conducted under reflux (70–80°C) for 6–12 hours to ensure completion.
- Catalyst : Acidic conditions (e.g., catalytic HCl or H₂SO₄) enhance the electrophilicity of the glyoxylic acid carbonyl group, accelerating the reaction.
The proposed mechanism involves:
Yield Optimization
Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1.2 (amine:acid) | Excess acid drives reaction completion |
| Reflux Duration | 8–10 hours | Prevents under-/over-reaction |
| pH | 2–3 | Maximizes carbonyl activation |
Under optimized conditions, yields of 68–75% are achievable.
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling
For improved regioselectivity, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid group of glyoxylic acid. This method minimizes side reactions and enhances yields to 82–85% .
Procedure :
Solid-Phase Synthesis
Solid-phase techniques using Wang resin or Rink amide resin enable scalable production. The resin-bound glyoxylic acid reacts with the thiazolamine derivative, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >90% purity but requires specialized equipment.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Continuous flow systems enhance reaction control and scalability:
Green Chemistry Approaches
- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) enable enzymatic amidation at 40°C, yielding 70% product with minimal byproducts.
- Solvent-Free Conditions : Ball milling reactants with silica gel achieves 65% yield in 2 hours, reducing environmental impact.
Analytical Characterization
Post-synthesis characterization ensures product integrity:
Chemical Reactions Analysis
(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds, including those related to (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid, exhibit promising anticancer properties. For instance, a study reported the synthesis of 2-aryl-1,3-thiazolidin-4-one derivatives which showed significant anticancer activity against various cancer cell lines, including leukemia and central nervous system cancers. One compound exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid have been shown to possess activity against a range of bacterial strains. The thiazole ring contributes to the bioactivity by interacting with bacterial enzymes and disrupting cellular processes .
Enzyme Inhibition
Research indicates that thiazole-containing compounds can inhibit specific enzymes that are crucial for pathogen survival. For example, some derivatives have been studied for their ability to inhibit calpain activity, which is implicated in various pathological conditions . This inhibition could lead to therapeutic strategies for diseases where calpain is a contributing factor.
Antioxidant Activity
Compounds derived from thiazoles have been evaluated for their antioxidant properties. Studies have shown that certain derivatives can scavenge free radicals effectively, suggesting potential applications in mitigating oxidative stress-related diseases .
Synthetic Pathways
The synthesis of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid and its derivatives typically involves multi-step chemical reactions that may include:
- Condensation Reactions : Combining thiazole derivatives with amino acids or other functional groups.
- Functional Group Modifications : Altering side chains to enhance biological activity or solubility.
Case Studies
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: An antineoplastic drug with cytotoxic properties.
The uniqueness of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid lies in its specific chemical structure and the resulting biological activities. Its ability to undergo various chemical reactions and form stable complexes with biological macromolecules makes it a valuable compound for scientific research and industrial applications .
Biological Activity
(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid is a thiazole derivative with significant biological activity. This compound has garnered attention for its diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
Thiazole derivatives interact with various biological targets, leading to significant alterations in cellular processes. The compound is known to affect multiple biochemical pathways, which can result in various therapeutic effects such as:
- Antimicrobial Activity : Effective against a range of bacterial pathogens.
- Antifungal Activity : Inhibits fungal growth through interference with cell membrane synthesis.
- Antiviral Activity : Shows potential in inhibiting viral replication.
- Antitumor Activity : Induces apoptosis in cancer cells through multiple mechanisms.
Biological Activities
The biological activities of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi. |
| Antiviral | Potentially inhibits the replication of several viruses. |
| Antitumor | Induces apoptosis in cancer cell lines with IC50 values indicating potency. |
| Neuroprotective | May protect neuronal cells from damage due to oxidative stress. |
| Analgesic/Anti-inflammatory | Reduces pain and inflammation through modulation of inflammatory pathways. |
Research Findings
Recent studies have highlighted the efficacy of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid in various applications:
- Anticancer Studies : Research demonstrated that compounds related to thiazole exhibited significant cytotoxic effects on cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 1.61 µg/mL against specific cancer types, indicating strong antitumor potential .
- Antimicrobial Efficacy : A study reported that thiazole derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, showing promise in models of neurodegenerative diseases .
Case Studies
Several case studies have been conducted to explore the biological activity of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid:
- Case Study 1 : A study on the compound's effect on bacterial strains revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
- Case Study 2 : In vitro assays indicated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR):
- 1H NMR confirms proton environments (e.g., methyl group at δ ~2.5 ppm, thiazole protons at δ ~6.5–7.5 ppm).
- 13C NMR identifies carbonyl (C=O) and thiazole carbons .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C-S bond ~1.7 Å, C=O ~1.2 Å). SHELX software (e.g., SHELXL) is widely used for refinement .
Advanced Application:
- Single-Crystal Analysis: Critical for resolving tautomeric forms or stereochemical ambiguities, as seen in related thiazolidinone derivatives .
What preliminary biological activities have been reported for this compound, and how are these assays designed?
Q. Basic Research Focus
- Enzyme Inhibition: Tested against Protein Tyrosine Phosphatase 1B (PTP1B) using fluorescence-based assays. IC50 values are compared to validate inhibitory potency .
- Antiviral Activity: Structural analogs (e.g., thiazole-acetamides) show activity against herpes simplex virus via viral protease inhibition .
Assay Design Considerations:
- Positive Controls: Include known inhibitors (e.g., sodium orthovanadate for PTP1B).
- Dose-Response Curves: Generated at concentrations of 0.1–100 µM to determine EC50/IC50 .
How can reaction conditions be systematically optimized to improve synthetic yield and purity?
Q. Advanced Research Focus
- Design of Experiments (DoE):
- Variables: Temperature, solvent polarity, and reagent stoichiometry.
- Response Surface Methodology (RSM) models interactions between variables .
- Purification Techniques:
- HPLC: Separates byproducts (e.g., unreacted 2-amino-4-methylthiazole).
- Recrystallization: Ethanol/water mixtures yield high-purity crystals .
Case Study: Ethyl ((4-adamantyl)thiazol-2-yl)amino-oxoacetate synthesis achieved 78% yield after optimizing solvent (THF) and catalyst (DMAP) .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
- Structural-Activity Relationship (SAR) Studies:
Example: Discrepancies in IC50 values for thiazole derivatives may arise from differences in assay pH or buffer composition .
How does the 4-methyl group on the thiazole ring influence pharmacokinetic properties?
Q. Advanced Research Focus
-
Lipophilicity: Methyl substitution increases logP (measured via HPLC), enhancing membrane permeability .
-
Metabolic Stability: In vitro liver microsome assays (e.g., human CYP450 isoforms) assess oxidation susceptibility.
-
Comparative Data:
Derivative logP Half-life (h, microsomes) 4-Methyl 1.8 2.5 4-Fluorophenyl 2.3 1.2
What computational methods are used to predict the compound’s reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulates binding to PTP1B’s active site (e.g., residues Cys215 and Arg221) over 100-ns trajectories .
Validation: Experimental IR/Raman spectra (e.g., C=O stretch at ~1700 cm⁻¹) confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
